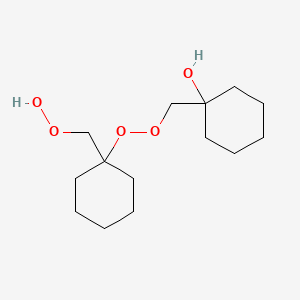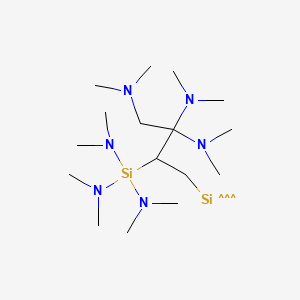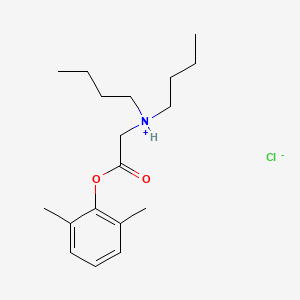
N,N-Dibutylglycine 2,6-xylyl ester hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Dibutylglycine 2,6-xylyl ester hydrochloride is a chemical compound with the molecular formula C18H30ClNO2 and a molecular weight of 327.8893 g/mol . This compound is known for its unique structure, which includes a glycine derivative esterified with a 2,6-xylyl group and further modified with dibutyl groups. The hydrochloride form indicates the presence of a chloride ion, making it a salt.
准备方法
The synthesis of N,N-Dibutylglycine 2,6-xylyl ester hydrochloride typically involves esterification reactions. One common method is the Steglich esterification, which is a mild reaction allowing the conversion of sterically demanding and acid-labile substrates . This method uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts to facilitate the esterification process. The reaction conditions are generally mild, and the process can be completed with a single purification step.
化学反应分析
N,N-Dibutylglycine 2,6-xylyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
N,N-Dibutylglycine 2,6-xylyl ester hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It may be used in studies involving enzyme interactions and protein modifications.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N,N-Dibutylglycine 2,6-xylyl ester hydrochloride involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active glycine derivative, which can then interact with enzymes or receptors in biological systems. The dibutyl groups may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
相似化合物的比较
N,N-Dibutylglycine 2,6-xylyl ester hydrochloride can be compared with other glycine derivatives and esters. Similar compounds include:
N,N-Dimethylglycine: A simpler glycine derivative with two methyl groups instead of butyl groups.
Glycine Ethyl Ester: An esterified form of glycine with an ethyl group.
N,N-Dibutylglycine: A glycine derivative with dibutyl groups but without the esterification with 2,6-xylyl.
The uniqueness of this compound lies in its specific esterification and the presence of both dibutyl and 2,6-xylyl groups, which may confer unique chemical and biological properties.
属性
CAS 编号 |
2014-24-6 |
|---|---|
分子式 |
C18H30ClNO2 |
分子量 |
327.9 g/mol |
IUPAC 名称 |
dibutyl-[2-(2,6-dimethylphenoxy)-2-oxoethyl]azanium;chloride |
InChI |
InChI=1S/C18H29NO2.ClH/c1-5-7-12-19(13-8-6-2)14-17(20)21-18-15(3)10-9-11-16(18)4;/h9-11H,5-8,12-14H2,1-4H3;1H |
InChI 键 |
FTIHLTHVAHEREF-UHFFFAOYSA-N |
规范 SMILES |
CCCC[NH+](CCCC)CC(=O)OC1=C(C=CC=C1C)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


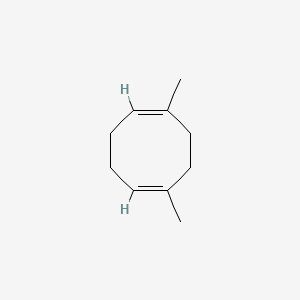
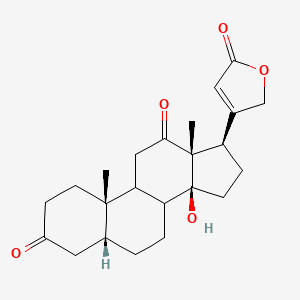
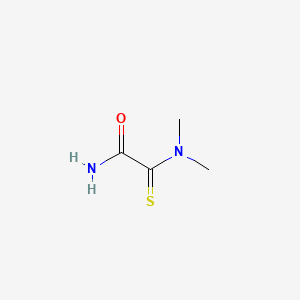
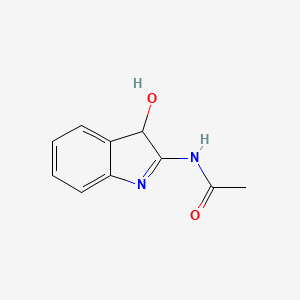
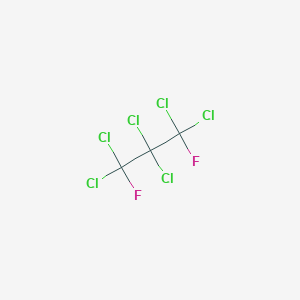
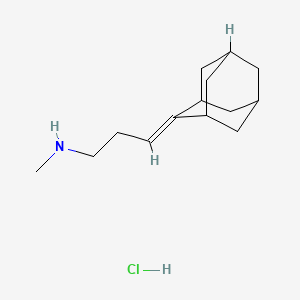
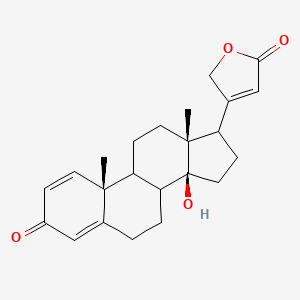

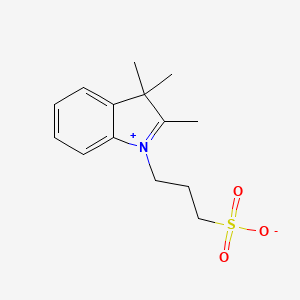


![diethyl-[2-[(2,4,6-trimethylphenyl)carbamoyloxy]cyclohexyl]azanium;chloride](/img/structure/B15343015.png)
